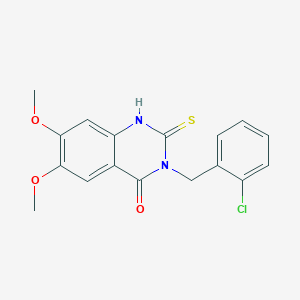
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate
描述
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of biochemistry and molecular biology to study the mechanism of action of various enzymes and proteins. In
作用机制
The mechanism of action of 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate involves the cleavage of the compound by enzymes such as proteases and esterases. The cleavage of the compound results in the release of a fluorescent molecule, which can be detected using fluorescence spectroscopy. The rate of cleavage of the compound can be used to determine the activity of the enzyme.
Biochemical and Physiological Effects:
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate has no known biochemical or physiological effects. It is a non-toxic chemical compound that is commonly used in laboratory experiments.
实验室实验的优点和局限性
One of the major advantages of using 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate in laboratory experiments is its high sensitivity and specificity. The compound is highly selective towards enzymes such as proteases and esterases, making it an ideal substrate for studying the activity of these enzymes. Additionally, the compound is non-toxic and does not have any known side effects.
However, one of the limitations of using 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate is its high cost. The compound is relatively expensive compared to other substrates used in laboratory experiments. Additionally, the compound is not suitable for studying enzymes that do not cleave ester or amide bonds.
未来方向
There are several future directions for the use of 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate in scientific research. One potential application is the development of new fluorescent probes for imaging and detection of biological molecules. Additionally, the compound could be used to study the activity of enzymes involved in diseases such as cancer and Alzheimer's disease. Finally, the compound could be used to develop new drugs that target specific enzymes and proteins.
科学研究应用
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a substrate for enzymes such as proteases and esterases. The compound is also used to study the mechanism of action of various proteins, including enzymes involved in signal transduction pathways. Additionally, it has been used to develop fluorescent probes for imaging and detection of biological molecules.
属性
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6S/c22-19(20-14-6-2-1-3-7-14)17-8-4-5-9-18(17)27-28(25,26)16-12-10-15(11-13-16)21(23)24/h1-13H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLKNBXRLDBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4738893.png)
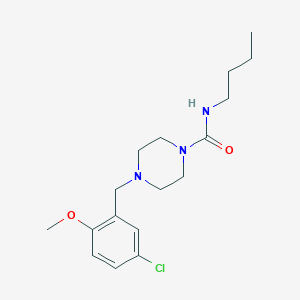
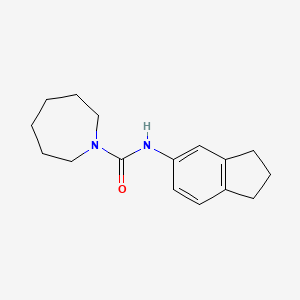
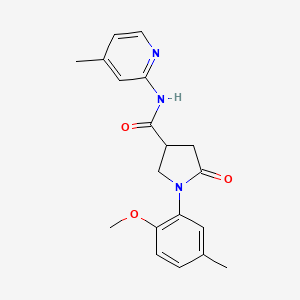
![N-(4-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4738920.png)
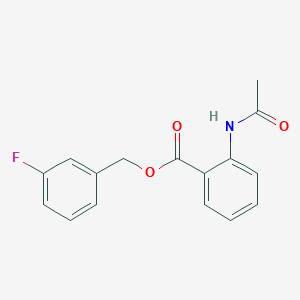

![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4738961.png)
![3-{[(4-chloro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4738968.png)
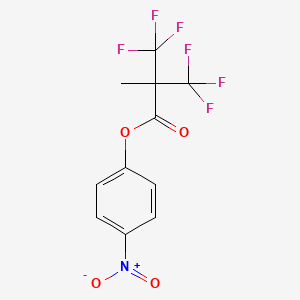
![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4738987.png)
